molecular formula C11H12O3 B8816884 Methyl p-methoxycinnamate

Methyl p-methoxycinnamate

Cat. No. B8816884
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-UHFFFAOYSA-N
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Description

Methyl p-methoxycinnamate is a natural product found in Gmelina asiatica, Philotheca obovalis, and other organisms with data available.

properties

Product Name

Methyl p-methoxycinnamate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3

InChI Key

VEZIKIAGFYZTCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A homogeneous mixture containing 4-methoxycinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of AMBERLITE® IR 400 (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl 4-methoxycinnamate (from formula I where X1═H, X2═H, X3═OCH3, X4═H, X5═H, R═CH3) is isolated in 91% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.37 (2H, d), 6.80 (2H, d), 6.22 (1H, d, J=16.55 Hz), 3.73 (3H, s), 3.70 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.7, 161.4, 144.5, 129.7, 127.1, 115.2, 114.3, 55.3, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
400
Quantity
0.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The process of claim 1 wherein p-methoxy benzaldehyde is reacted with methyl acetate in step (a); methyl p-methoxycinnamate is formed in step (b) and methyl p-methoxycinnamate and p-methoxycinnamic acid are reacted with a C8 alkanol in step (e) to produce a C8 alkyl p-methoxycinnamate as the product of the process.
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Synthesis routes and methods III

Procedure details

p-Methoxycinnamic acid was dissolved in refluxing methanol containing a catalytic amount of hydrogen chloride to form methyl p-methoxycinnamate. The yield of purified ester was 85%, m.p. 88°-89° (lit. 90°; Dictionary of Organic Compounds, II, Sir Ian Heilbron, ed., p. 600 (1946)): λmaxCCl4 3.32, 3.38 and 3.52 (CH1 --OCH3), 5.81 (C=O), 6.1 and 10.15 (CH-CH, trans), 7.95 and 8.5--8.6 (ester)μ. The NMR (δ) supported the expected structure: 6.13-7.78 (series of multiples, aromatic and vinyl), 3.86 (--CO2CH3), and 3.78 (Ar--O--CH3).
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Synthesis routes and methods IV

Procedure details

p-Anisidine (12.3 g) was dissolved in 55 ml acetic acid and 15 ml water and cooled to 10° C. 98% Sulfuric acid (15 g) was added slowly with agitation while cooling the reaction vessel, a 500 ml three necked round bottom flask equipped with stirrer, thermometer, dropping funnel and cooling bath. Sodium nitrite (6.9 g dissolved in 20 ml water) was then added at 0°-2° C. over one hour while stirring. Excess nitrous acid was then neutralized by the addition of 0.05 g t-butylamine. After 10 minutes, palladium (O) dibenzylidene acetone (Pd(dba)2, 0.15 g) was added followed by methyl acrylate (12.9 g) and butylated hydroxytoluene (0.03 g). The cooling bath was then removed and the temperature allowed to slowly reach ambient conditions (25° C.). After 22 hours of stirring, the acid was neutralized with excess 10% sodium hydroxide solution (aqueous) and the mixture allowed to separate. The aqueous layer was separated and extracted twice with 20 ml portions of ethyl ether. The ether layers were combined with the organic phase, concentrated on a rotary evaporator to remove the ether and distilled to give 19.0 g of methyl p-methoxycinnamate (99% yield, purity 95% by GC).
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.05 g
Type
catalyst
Reaction Step Six
Quantity
12.9 g
Type
reactant
Reaction Step Seven
[Compound]
Name
butylated hydroxytoluene
Quantity
0.03 g
Type
reactant
Reaction Step Eight
Quantity
0.15 g
Type
catalyst
Reaction Step Nine

Synthesis routes and methods V

Procedure details

A suspension of 300 g of 4-methoxycinnamic acid (J. Chem. Soc., Chem. Comm., 355, (1978)) and 25 ml of concentrated sulfuric acid in 1.7 liters of methanol is heated to reflux for 96 hours. The solution is concentrated, cooled, and filtered to give as a white solid, 4-methoxycinnamic acid methyl ester, mp 85°-86° C.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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